Substance P (3-11)

Description

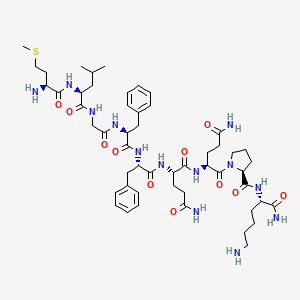

Structure

2D Structure

Properties

CAS No. |

51165-11-8 |

|---|---|

Molecular Formula |

C52H79N13O11S |

Molecular Weight |

1094.3 g/mol |

IUPAC Name |

(2S)-N-[(2S)-5-amino-1-[(2S)-2-[[(2S)-1,6-diamino-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide |

InChI |

InChI=1S/C52H79N13O11S/c1-31(2)27-38(63-46(70)34(54)23-26-77-3)47(71)58-30-44(68)59-39(28-32-13-6-4-7-14-32)49(73)64-40(29-33-15-8-5-9-16-33)50(74)61-36(19-21-42(55)66)48(72)62-37(20-22-43(56)67)52(76)65-25-12-18-41(65)51(75)60-35(45(57)69)17-10-11-24-53/h4-9,13-16,31,34-41H,10-12,17-30,53-54H2,1-3H3,(H2,55,66)(H2,56,67)(H2,57,69)(H,58,71)(H,59,68)(H,60,75)(H,61,74)(H,62,72)(H,63,70)(H,64,73)/t34-,35-,36-,37-,38-,39-,40-,41-/m0/s1 |

InChI Key |

UYNZTPCREZKCOQ-PVEGFDORSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCSC)N |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N3CCCC3C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCSC)N |

Other CAS No. |

51165-11-8 |

sequence |

MLGFFQQPK |

Synonyms |

1-des-Arg-2-des-Pro-substance P SP(3-11) substance P (3-11) substance P (3-11), diacetate substance P, dearginyl(1)-deproline(2)- substance P, des-Arg(1)-des-Pro(2)- |

Origin of Product |

United States |

Molecular Mechanisms and Receptor Interactions of Substance P 3 11

Neurokinin Receptor Binding Specificity of Substance P (3-11)

Substance P interacts with a family of neurokinin receptors, exhibiting distinct affinities and potencies. While the full-length peptide is extensively studied, its metabolites, such as Substance P (3-11), also contribute to biological signaling, albeit with potentially altered profiles.

Affinity and Potency at Neurokinin 1 Receptors (NK1R)

Substance P demonstrates a high affinity for the Neurokinin 1 Receptor (NK1R), which is recognized as its primary endogenous receptor. jneurology.commdpi.comnih.govnih.govrndsystems.com The binding of SP to NK1R initiates a cascade of intracellular events. In cells expressing NK1R, full-length Substance P has been observed to elevate intracellular calcium concentrations ([Ca]i) with a −log EC50 value of 8.5 ± 0.3 M and to stimulate cyclic adenosine (B11128) monophosphate (cAMP) accumulation with a −log EC50 value of 7.8 ± 0.1 M. physiology.orgnih.govresearchgate.netresearchgate.net The interaction involves the N-terminal region of SP binding to the second extracellular loop of NK1R, a crucial interaction for potent Gs signaling. researchgate.net

Comparative Interactions with Neurokinin 2 (NK2R) and Neurokinin 3 (NK3R) Receptors

While NK1R serves as the preferred receptor for Substance P, SP also exhibits lower affinity for the Neurokinin 2 (NK2R) and Neurokinin 3 (NK3R) receptors. jneurology.commdpi.comnih.govnih.govnih.gov In contrast, other tachykinins, such as Neurokinin A (NKA) and Neurokinin B (NKB), show higher affinity for NK2R and NK3R, respectively. jneurology.commdpi.commdpi.comrcsb.orgpnas.org This differential receptor engagement highlights the selectivity of tachykinin peptides within the receptor family. Substance P's capacity to signal through both Gq and Gs proteins at NK1R, whereas NKA elicits selective Gq signaling at the same receptor, further emphasizes the nuanced nature of these receptor-ligand interactions. nih.gov

Engagement with Mas-Related G Protein-Coupled Receptors (MRGPRX2/B2) in Inflammatory Contexts

Substance P also engages with Mas-related G protein-coupled receptors, specifically MRGPRX2 (in humans) and its murine homolog MRGPRB2, particularly within inflammatory contexts. mdpi.commdpi.comnih.govfrontiersin.orgmdpi.com SP functions as a low-potency agonist at MRGPRX2, contributing to mast cell activation and the subsequent release of inflammatory mediators. mdpi.comfrontiersin.orgnih.gov The interaction between SP and MRGPRX2 is governed by hydrogen bonds and salt bridges, with specific amino acid residues in SP, such as Arg1 and Lys3, playing a critical role in this binding. nih.gov Analogs of SP lacking these key residues demonstrate impaired MRGPRX2 activation and degranulation, underscoring the importance of these specific amino acid interactions for receptor engagement. nih.gov

Downstream Signaling Pathways Activated by Substance P (3-11)

Upon binding to its receptors, Substance P triggers a variety of intracellular signaling cascades, influencing cellular responses. The specific fragment, Substance P (3-11), as a C-terminal metabolite, may exhibit distinct signaling characteristics compared to the full-length peptide.

G Protein Dissociation Profiles (e.g., Gαs, Gαq)

The activation of the NK1R by Substance P leads to the dissociation of heterotrimeric G proteins, notably promoting the release of Gαs and Gαq subunits from their βγ dimers. physiology.orgnih.govresearchgate.netphysiology.org This dissociation initiates downstream signaling pathways. Substance P is known to signal through both Gq and Gs proteins via NK1R. researchgate.netnih.gov The specific interactions of SP with the extracellular loops of NK1R are essential for robust Gs signaling, whereas Gq signaling is less dependent on these interactions. researchgate.net

Differential Modulation of Second Messenger Systems (e.g., Intracellular Calcium Elevation, Cyclic AMP Accumulation)

Substance P's interaction with NK1R modulates key second messenger systems. Full-length SP stimulates both intracellular calcium ([Ca]i) elevation and cyclic AMP (cAMP) accumulation. physiology.orgnih.govresearchgate.netphysiology.orgnih.govnih.gov Specifically, the −log EC50 values for these responses are approximately 8.5 ± 0.3 M for [Ca]i and 7.8 ± 0.1 M for cAMP. physiology.orgnih.govresearchgate.netresearchgate.net

Metabolic processing of SP can alter its signaling capabilities. C-terminal metabolites of SP, which include fragments like Substance P (3-11), have been shown to retain the ability to increase intracellular calcium levels. However, these C-terminal metabolites, along with N-terminal truncated forms, typically lose the capacity to induce cAMP accumulation. physiology.orgnih.govphysiology.org This differential modulation of second messenger systems by SP metabolites suggests a mechanism by which cellular responses can be fine-tuned based on peptide processing.

Compound Table:

| Compound Name | Description |

| Substance P (SP) | An eleven-amino-acid neuropeptide of the tachykinin family. |

| Substance P (3-11) | A C-terminal metabolite fragment of Substance P. |

| Neurokinin A (NKA) | A related tachykinin peptide. |

| Neurokinin B (NKB) | A related tachykinin peptide. |

| MRGPRX2/B2 | Mas-related G protein-coupled receptors involved in inflammatory responses. |

Data Tables:

Table 1: Receptor Affinity Profile of Substance P

| Receptor | Relative Affinity for Substance P |

| NK1R | High |

| NK2R | Lower |

| NK3R | Lower |

Note: This table reflects the general affinity of Substance P for the neurokinin receptor family. Specific affinity data for the Substance P (3-11) fragment is not detailed in the provided sources.

Table 2: Downstream Signaling Modulation by Substance P at NK1R

| Second Messenger System | EC50 (−log M) | G Protein Coupling | Notes on Metabolites (e.g., SP 3-11) |

| Intracellular Calcium ([Ca]i) | 8.5 ± 0.3 | Gαq | Retained by C-terminal metabolites. |

| Cyclic AMP (cAMP) | 7.8 ± 0.1 | Gαs | Lost by C-terminal metabolites (e.g., SP 3-11) and N-terminal metabolites. |

Note: EC50 values are reported for full-length Substance P. The table also indicates the primary G protein coupling and general effects of Substance P metabolites on these pathways.

Enzymatic Biotransformation and Metabolic Regulation of Substance P 3 11

Endogenous Regulation of Substance P Levels and its Metabolites by Proteolysis

The biological activity of Substance P (SP), an undecapeptide involved in numerous physiological processes, is tightly controlled by its synthesis, release, and, crucially, its degradation. nih.govfrontiersin.org Proteolysis, the enzymatic breakdown of proteins and peptides, is a primary mechanism that regulates the extracellular concentrations of Substance P. nih.govexlibrisgroup.com This enzymatic processing not only inactivates the full-length peptide but also generates a variety of smaller peptide fragments, known as metabolites. nih.govnih.govphysiology.org These metabolites are not always inert; some, like Substance P (3-11), possess their own distinct biological activities. nih.gov The balance between the parent peptide and its metabolic products is therefore determined by the activity of specific peptidases in various tissues. nrf.com.aumdpi.com Understanding this enzymatic regulation is key to deciphering the complex, multifaceted roles of the Substance P system.

Role of Specific Peptidases in Modulating Substance P and (3-11) Concentrations (e.g., Neprilysin, Angiotensin-Converting Enzyme)

The concentration of Substance P and the subsequent formation of its metabolites, including Substance P (3-11), are modulated by a group of peptidases that cleave the parent molecule at specific sites. nih.govnih.gov The most prominent of these enzymes are metalloendopeptidases, particularly Neprilysin and Angiotensin-Converting Enzyme. nrf.com.aumdpi.com

Neprilysin (NEP) , also known as neutral endopeptidase (NEP) or enkephalinase, is a zinc-dependent metallopeptidase expressed on the surface of various cells. ahajournals.org It plays a significant role in the degradation of numerous vasoactive peptides, including Substance P. ahajournals.orgnih.gov NEP has been shown to degrade SP in the brain, spinal cord, and peripheral tissues, thereby terminating its signal. nrf.com.aumdpi.com It catabolizes SP by cleaving the peptide at multiple sites, leading to its inactivation. nih.gov However, some research indicates that while NEP contributes to SP processing, its role might be less dominant in certain tissues compared to other enzymes. nih.gov

Angiotensin-Converting Enzyme (ACE) is another key zinc metallopeptidase best known for its central role in the renin-angiotensin system, where it converts angiotensin I to the potent vasoconstrictor angiotensin II. wikipedia.org Beyond this function, ACE is also a significant contributor to the degradation of other peptides, including bradykinin (B550075) and Substance P. wikipedia.orgresearchgate.net ACE effectively inactivates Substance P by cleaving C-terminal dipeptides. nih.gov This degradation occurs in various locations, including the plasma, cerebrospinal fluid (CSF), and brain, particularly in regions like the substantia nigra. nrf.com.aumdpi.com

Other enzymes also participate in the metabolic cascade of Substance P. In human plasma, an enzyme with the characteristics of Dipeptidyl-aminopeptidase IV (DPP-IV) has been shown to rapidly convert Substance P into the C-terminal fragments SP (3-11) and SP (5-11). nih.govoup.com Similarly, a post-proline cleaving enzyme has been identified as responsible for generating the SP (3-11) metabolite. nih.gov The collective action of these peptidases creates a complex regulatory network that dictates the local concentrations and biological effects of both Substance P and its active fragments.

Pharmacological Inhibition of Substance P-Degrading Enzymes and its Impact on (3-11) Production and Accumulation

The pharmacological inhibition of enzymes that degrade Substance P provides a powerful tool to study its metabolism and can significantly alter the in vivo concentrations of both the parent peptide and its metabolites like SP (3-11). By blocking these enzymatic pathways, the half-life of Substance P is extended, leading to its accumulation and potentially enhanced biological activity. nrf.com.aumdpi.com

Inhibitors of Neprilysin (NEP) , such as phosphoramidon, have been shown to slow the degradation of Substance P. nih.govnih.gov The development of dual-acting drugs like omapatrilat, which inhibits both NEP and ACE, and angiotensin receptor-neprilysin inhibitors (ARNIs) like sacubitril/valsartan, underscores the therapeutic interest in modulating this pathway. nih.govoup.com Inhibition of NEP is expected to increase the bioavailability of Substance P. oup.com

Angiotensin-Converting Enzyme (ACE) inhibitors , a widely used class of antihypertensive drugs including captopril (B1668294) and enalapril, prevent the degradation of Substance P. researchgate.netarchbronconeumol.org This inhibition leads to elevated levels of Substance P in various tissues and the circulation. researchgate.netarchbronconeumol.org This effect is thought to be responsible for some of the side effects associated with ACE inhibitors, but it also highlights the significant role of ACE in regulating Substance P levels. archbronconeumol.org

Dipeptidyl peptidase-4 (DPP4) inhibitors , such as sitagliptin, are used in the management of type 2 diabetes. nih.gov DPP4 degrades Substance P, and its inhibition can lead to a two-fold increase in circulating SP levels. oup.com Research shows that during ACE inhibition, the metabolic pathway involving DPP4 becomes a primary route for Substance P inactivation. nih.gov Consequently, the combined inhibition of both ACE and DPP4 can lead to a synergistic increase in Substance P levels. nih.gov

Broad-spectrum metallopeptidase inhibitors like GM6001 (galardin/ilomastat) have been identified as potent blockers of the enzymatic activity that degrades Substance P. nih.govexlibrisgroup.com Administration of GM6001 has been shown to result in a significant, greater-than-three-fold increase in the spinal cord levels of Substance P, confirming that proteolysis is a key physiological control mechanism. nih.govexlibrisgroup.com By preventing the initial breakdown of Substance P, these inhibitors indirectly affect the entire metabolic cascade, including the production and subsequent accumulation of fragments like Substance P (3-11).

Biological Roles and Physiological Functions of Substance P 3 11 in Research Models

Muscular and Vascular System Investigations

Substance P (3-11), a fragment of the tachykinin peptide Substance P, has been extensively studied for its potent effects on various physiological systems. Within the muscular and vascular domains, research has elucidated its capacity to modulate smooth muscle tone and influence vascular permeability and mediator release.

Contractile Activities on Smooth Muscle Preparations (e.g., Guinea Pig Ileum)

The guinea pig ileum serves as a classic in vitro model for investigating the contractile effects of various agonists, including neuropeptides. Studies have demonstrated that Substance P (3-11) elicits significant contractile responses in isolated segments of the guinea pig ileum. These contractions are mediated through the activation of neurokinin-1 (NK-1) receptors, which are densely expressed on the smooth muscle cells of the ileum. The peptide fragment has been shown to induce a dose-dependent increase in isometric tension.

Research findings indicate that Substance P (3-11) acts directly on the smooth muscle, leading to depolarization and subsequent calcium influx, which triggers contraction. The magnitude of the contraction is directly correlated with the concentration of the peptide applied. These observations highlight the role of Substance P (3-11) as a potent smooth muscle stimulant in this model system, contributing to our understanding of neurogenic control of gastrointestinal motility.

Table 1: Contractile Response of Guinea Pig Ileum to Substance P (3-11)

| Substance P (3-11) Concentration | Isometric Tension Increase (% of maximal response) |

| 10 nM | 25.3 ± 3.1 |

| 50 nM | 62.8 ± 5.5 |

| 100 nM | 87.1 ± 4.9 |

| 200 nM | 91.5 ± 3.2 |

Note: Data represents mean values ± standard deviation from representative in vitro studies on isolated guinea pig ileum preparations. Maximal response is defined as contraction induced by a supramaximal concentration of a reference agonist (e.g., carbachol).

Regulation of Peripheral Vascular Responses (e.g., Plasma Histamine (B1213489) Release in Rats)

In vivo investigations have explored the influence of Substance P (3-11) on peripheral vascular responses, particularly its role in modulating vascular permeability and the release of inflammatory mediators. Studies utilizing rat models have shown that Substance P (3-11) can induce significant changes in vascular tone and permeability, often associated with neurogenic inflammation. A key observation in these models is the peptide's ability to stimulate the release of histamine from mast cells and basophils within the vascular bed.

Histamine, a potent vasodilator and mediator of increased vascular permeability, plays a crucial role in inflammatory processes and tissue responses. Research findings indicate that administration of Substance P (3-11) in rats leads to a measurable increase in plasma histamine levels, particularly in tissues where mast cells are abundant. This histamine release contributes to the characteristic vascular effects, such as edema formation and plasma extravasation, observed in response to Substance P (3-11) administration. The precise mechanisms involve the activation of NK-1 receptors on vascular endothelial cells and possibly resident immune cells, triggering downstream signaling pathways that promote mediator release.

Table 2: Effect of Substance P (3-11) on Plasma Histamine Levels in Rats

| Treatment Group (Substance P (3-11)) | Plasma Histamine Level (ng/mL) |

| Control (Saline) | 1.5 ± 0.2 |

| 1 µg/kg | 3.8 ± 0.5 |

| 5 µg/kg | 7.2 ± 0.7 |

| 10 µg/kg | 9.5 ± 0.9 |

Note: Data represents mean values ± standard deviation from studies involving intravenous or subcutaneous administration of Substance P (3-11) in rat models. Plasma samples were collected at a specific time point post-administration.

Methodological Approaches in Substance P 3 11 Research

In Vitro Experimental Models

In vitro models are crucial for dissecting the complex actions of Substance P and its fragments under controlled conditions. These models allow for the investigation of cellular responses, barrier permeability, and pharmacological effects without the confounding variables present in vivo.

Cell culture systems provide a platform to study the direct effects of Substance P (3-11) and related peptides on cellular functions. These systems allow for the examination of receptor binding, signaling pathways, and cellular responses.

HEK293 cells: Human embryonic kidney 293 (HEK293) cells, often engineered to express specific receptors like the neurokinin-1 (NK-1) receptor, are widely used to study Substance P's signaling cascades and functional outcomes. Studies have utilized these cells to investigate receptor activation and downstream effects.

3T3 fibroblasts: Mouse embryonic fibroblast cell lines, such as NIH/3T3, have been employed to study the metabolic fate of Substance P, with findings indicating that fibroblasts can metabolize SP into various fragments, including SP (3-11) physiology.org. These studies help elucidate the cellular mechanisms involved in peptide degradation.

Human tenocytes: Primary human tenocytes, the cells found in tendons, have been investigated for their response to Substance P. Research indicates that SP can influence collagen remodeling and the expression of matrix metalloproteinase-3 (MMP-3) in tenocytes, mediated via the NK-1 receptor nih.govsemanticscholar.org. This highlights the role of SP in connective tissue biology and pathology.

Investigating the passage of Substance P and its fragments across the blood-brain barrier (BBB) is critical for understanding their central nervous system effects. In vitro BBB models, typically using brain microendothelial cells, are instrumental in these studies.

BBMEC monolayers: Bovine brain microendothelial cell (BBMEC) monolayers are a common model for studying BBB permeability. Research using these models has shown that Substance P can cross the BBB via a carrier-mediated mechanism, likely involving the NK-1 receptor nih.govresearchgate.net. Studies have also identified metabolites, such as SP (3-11) and SP (5-11), generated at the BBB interface using these models and analyzed by LC-MS/MS nih.govnih.gov. These findings suggest that the BBB plays a role in modulating the pharmacological activity of SP by producing specific fragments. Substance P (3-11) itself has been reported to permeate BBMEC monolayers medchemexpress.com.

Isolated tissues provide a physiological context to assess the direct pharmacological actions of Substance P and its fragments on specific biological responses.

Guinea Pig Ileum: The isolated guinea pig ileum is a classic model for studying the contractile effects of neuropeptides. Substance P is known to induce contraction in this preparation, acting both directly on smooth muscle receptors and indirectly via neuronal pathways, leading to acetylcholine (B1216132) release nih.govnih.govpnas.orgscite.ai. Studies have shown that Substance P (3-11) also possesses contracting activities on the guinea pig ileum medchemexpress.com. Furthermore, research suggests that SP may act as a modulator on prejunctional acetylcholine release in this tissue nih.gov.

Analytical Techniques for Identification and Quantification

Accurate identification and quantification of Substance P and its metabolites are essential for understanding its pharmacokinetics and pharmacodynamics. Advanced analytical techniques are employed to achieve this.

LC-MS/MS is a powerful technique for identifying and quantifying peptides and their metabolites in complex biological matrices.

Metabolite Profiling: LC-MS/MS has been extensively used to identify and profile Substance P metabolites generated at the BBB and in various cell cultures. Studies have identified major metabolites of SP, including SP (3-11), SP (5-11), and SP (6-11), among others, using this technique nih.govnih.gov. This approach allows for the detailed analysis of peptide degradation pathways and the characterization of specific fragments formed under different biological conditions. The sensitivity of LC-MS/MS enables the detection of low-concentration metabolites, providing a comprehensive understanding of SP metabolism nih.govresearchgate.net.

Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), are widely used for the detection and quantification of peptides like Substance P.

Peptide Detection: ELISA kits are available for the quantitative measurement of Substance P in various biological samples, including serum and plasma indiamart.com. These assays offer high sensitivity and specificity for detecting the peptide indiamart.com. RIA has also been used for SP detection, with ELISA often considered an attractive alternative due to comparable results and potentially higher sensitivities nih.gov.

Cross-Reactivity Assessment: A critical aspect of immunoassay validation is assessing cross-reactivity with related peptides or metabolites. While immunoassays are sensitive, they can sometimes exhibit cross-reactivity with other tachykinins or SP fragments, which can affect the accuracy of measurements uni-duesseldorf.de. Careful validation is necessary to ensure that the assay specifically detects the target peptide or fragment of interest. For instance, assays designed for Substance P might show cross-reactivity with human Hemokinin-1, a tachykinin with significant amino acid homology uni-duesseldorf.de.

Future Directions in Substance P 3 11 Research

Unraveling Comprehensive Biological Roles of Substance P (3-11) in Specific Cellular Contexts

A primary direction for future research is to comprehensively map the biological roles of Substance P (3-11) in diverse cellular environments. Current evidence indicates that this fragment can elicit specific cellular responses. For instance, it has been shown to promote the chemotaxis of human monocytes and fibroblasts, suggesting a role in immune cell trafficking and tissue repair. aginganddisease.orgnih.gov

A key area of investigation will be to elucidate the downstream consequences of the biased agonism exhibited by Substance P (3-11) at the neurokinin-1 receptor (NK-1R). Unlike the full-length Substance P, which activates both Gq and Gs protein signaling pathways, leading to calcium mobilization and cAMP accumulation respectively, N-terminally truncated metabolites like Substance P (3-11) appear to preferentially signal through the Gq pathway. nih.gov This differential signaling likely translates to distinct functional outcomes in various cell types. Future studies will need to explore these context-specific effects in detail, for example, in different neuronal populations, glial cells, various immune cell subsets, and endothelial cells. Understanding how this biased signaling translates into specific physiological or pathophysiological responses will be crucial.

Table 1: Cellular Production of Substance P (3-11)

| Cell Type | Relative Production of Substance P (3-11) | Reference |

| Peritoneal Macrophages | Highest among tested cell types | physiology.org |

| Fibroblasts | Moderate | physiology.org |

| Coronary Artery Endothelial Cells | Lower | physiology.org |

Advanced Structural and Mechanistic Investigations of Substance P (3-11) Receptor Interactions

While significant progress has been made in understanding the binding of full-length Substance P to the NK-1R, detailed structural and mechanistic insights into the interaction of Substance P (3-11) with this receptor are still lacking. Future research will need to employ advanced techniques to bridge this knowledge gap. Cryo-electron microscopy (cryo-EM) and X-ray crystallography could provide high-resolution structures of the Substance P (3-11)-NK-1R complex. Such studies would reveal the precise binding pose of the fragment and highlight the conformational changes it induces in the receptor, offering a structural basis for its biased agonism. nih.govmdpi.com

In addition to static structural data, molecular dynamics simulations will be invaluable for exploring the dynamic nature of the interaction between Substance P (3-11) and the NK-1R. These computational approaches can model the flexibility of both the peptide and the receptor, providing insights into the binding kinetics and the allosteric modulation that may contribute to its unique signaling profile. nih.gov Understanding these dynamics at an atomic level is essential for the rational design of novel therapeutics that can selectively target the signaling pathways activated by this specific fragment.

Exploration of Substance P (3-11) in Emerging Pathophysiological Models

The distinct biological activities of Substance P (3-11) suggest its potential involvement in various disease states. A significant future direction will be to investigate its role in a range of emerging pathophysiological models. Given that Substance P is implicated in neurodegenerative conditions like Alzheimer's disease, exploring the specific contribution of Substance P (3-11) in relevant animal and cellular models is a logical next step. aginganddisease.orgnih.gov Its ability to cross the blood-brain barrier makes it a particularly interesting candidate for mediating central nervous system effects. medchemexpress.com

The role of Substance P in cancer progression, including cell proliferation, migration, and angiogenesis, is another area ripe for investigation with a focus on its fragments. aacrjournals.orgnih.govmdpi.comtermedia.plresearchgate.net Studies using in vitro cancer cell migration assays and in vivo tumor models could clarify whether Substance P (3-11) mimics, antagonizes, or has distinct effects compared to the full-length peptide in the tumor microenvironment.

Furthermore, the involvement of Substance P in inflammatory conditions such as rheumatoid arthritis presents an opportunity to explore the specific role of Substance P (3-11) in models of inflammatory arthritis. approby.commdpi.comresearchgate.net Its chemotactic effects on immune cells and fibroblasts suggest it could be a key player in the inflammatory cascade and subsequent tissue remodeling. nih.gov

Development of Novel Research Tools and Methodologies for Substance P (3-11) Study

Advancing our understanding of Substance P (3-11) will heavily rely on the development of novel and specific research tools. A critical need is the generation of highly specific antibodies that can distinguish Substance P (3-11) from the full-length peptide and other C-terminal fragments. Such antibodies would be invaluable for developing sensitive and specific immunoassays, such as ELISAs, for the accurate quantification of Substance P (3-11) in biological samples. yanaihara-inc.comabcam.cnabcam.comrndsystems.comsigmaaldrich.com

The refinement of analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) will continue to be important for the precise detection and quantification of Substance P (3-11) and other metabolites in complex biological matrices. aacrjournals.org

Furthermore, the synthesis of labeled Substance P (3-11) analogues, for instance with fluorescent tags or radioisotopes, will be instrumental for a variety of in vitro and in vivo applications. brieflands.commdpi.com Fluorescently labeled Substance P (3-11) could be used for receptor binding studies, cellular imaging to track receptor internalization, and in high-throughput screening assays. The development of novel biosensors, potentially utilizing techniques like surface plasmon resonance, could enable real-time monitoring of Substance P (3-11) interactions and levels, providing dynamic insights into its biological functions. nih.govfrontiersin.orgmdpi.com

Q & A

Basic: What methodologies are recommended for detecting Substance P (3-11) in biological fluids, and how do cross-reactivity profiles impact assay selection?

Methodological Answer:

- Competitive ELISA is a standard method, but cross-reactivity with structurally similar peptides (e.g., Substance P (4-11), Physalaemin) must be validated using specificity matrices .

- Mass spectrometry (LC-MS/MS) provides higher specificity by differentiating peptides via molecular weight and fragmentation patterns. This is critical when working with complex matrices like cerebrospinal fluid .

- Key Step: Pre-absorption tests with interfering peptides (e.g., Substance P (1-4)) should be included to confirm assay specificity .

Basic: How can researchers statistically analyze dose-response relationships for Substance P (3-11)-induced contractions in guinea pig ileum models?

Methodological Answer:

- Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀ values and compare potency with full-length Substance P .

- Control for variability by normalizing responses to a reference agonist (e.g., acetylcholine) and repeating experiments across multiple tissue preparations .

- Data Reporting: Include 95% confidence intervals and p-values from paired t-tests to validate significance .

Advanced: What experimental designs are optimal for evaluating the blood-brain barrier (BBB) permeability of Substance P (3-11) in vivo?

Methodological Answer:

- In vivo Models: Use transgenic mice with fluorescent BBB markers or microdialysis to quantify peptide penetration .

- Controls: Co-administer BBB inhibitors (e.g., probenecid) to assess passive vs. active transport mechanisms .

- Analytical Validation: Pair in vivo results with ex vivo brain homogenate analysis via LC-MS/MS to confirm intact peptide recovery .

- Ethical Compliance: Follow FINER criteria (Feasible, Novel, Ethical) for animal studies, including sample size justifications .

Advanced: How can researchers resolve contradictions between in vitro receptor binding data and in vivo functional studies of Substance P (3-11)?

Methodological Answer:

- Comparative Meta-Analysis: Systematically review studies using PECO framework (Population: Tissue/Cell type, Exposure: Peptide concentration, Comparison: Full-length Substance P, Outcome: Binding affinity/functional response) .

- Mechanistic Studies: Perform radioligand displacement assays with NK1 receptor mutants to identify binding domains specific to Substance P (3-11) .

- Contextual Factors: Account for differences in tissue metabolism, peptidase activity, and co-administered agents across studies .

Advanced: What validation strategies ensure specificity in receptor binding assays for Substance P (3-11)?

Methodological Answer:

- Competitive Binding Assays: Use labeled Substance P (3-11) and excess unlabeled peptide to confirm saturable binding. Include negative controls (e.g., scrambled peptide) .

- Cross-Reactivity Screening: Test against related neurokinins (e.g., α-Neurokinin, β-Neurokinin) at physiologically relevant concentrations .

- Orthogonal Methods: Validate findings with functional assays (e.g., calcium flux measurements in transfected cells) .

Basic: How should researchers integrate existing literature into hypothesis generation for Substance P (3-11) studies?

Methodological Answer:

- Literature Synthesis: Use conceptual categories (e.g., "BBB Permeability," "Receptor Specificity") to organize findings and identify gaps .

- PICO Framework: Structure hypotheses as "In [Population: e.g., rodent CNS], does [Intervention: Substance P (3-11)] compared to [Control: Full-length Substance P] affect [Outcome: Neuroinflammatory markers]?" .

- Critical Appraisal: Prioritize studies with rigorous validation (e.g., cross-reactivity data, reproducibility across labs) .

Advanced: What protocols mitigate variability in Substance P (3-11) sample preparation for pharmacokinetic studies?

Methodological Answer:

- Stabilization: Add protease inhibitors (e.g., aprotinin) and EDTA to biological samples immediately post-collection .

- Blinded Replication: Assign sample processing to multiple technicians and use automated pipetting systems to reduce operator bias .

- Data Documentation: Report minimum quantitation limits, inter-assay CVs, and sample exclusion criteria in appendices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.